Arg-AMS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

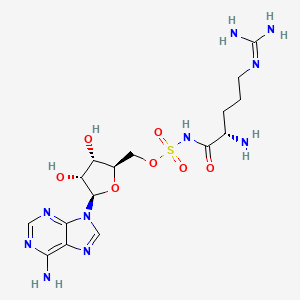

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N10O7S/c17-7(2-1-3-21-16(19)20)14(29)25-34(30,31)32-4-8-10(27)11(28)15(33-8)26-6-24-9-12(18)22-5-23-13(9)26/h5-8,10-11,15,27-28H,1-4,17H2,(H,25,29)(H2,18,22,23)(H4,19,20,21)/t7-,8+,10+,11+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKLMCNLHSJSEL-JVEUSOJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CCCN=C(N)N)N)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CCCN=C(N)N)N)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N10O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Arg-AMS as an Inhibitor of Arginyl-tRNA Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the crucial first step of protein synthesis: the charging of transfer RNA (tRNA) with its cognate amino acid. This fidelity is paramount to the correct translation of the genetic code. Their indispensable role in cellular viability has made them attractive targets for the development of novel therapeutics, including antibiotics and agents for other human diseases. Arginyl-tRNA synthetase (ArgRS) specifically catalyzes the attachment of arginine to its corresponding tRNA. Inhibition of ArgRS disrupts protein synthesis, leading to cell growth arrest and making it a compelling target for drug discovery.

Arg-AMS (Arginyl-adenosine sulfamoylate) is a potent inhibitor of ArgRS.[1][2][3] It belongs to the class of aminoacyl-adenylate analogues, which act as stable mimics of the high-energy intermediate formed during the aminoacylation reaction.[4] This technical guide provides an in-depth overview of this compound as an inhibitor of ArgRS, summarizing the available quantitative data, detailing relevant experimental protocols, and illustrating the cellular pathways affected by its inhibitory action.

Data Presentation: Inhibitory Activity of this compound

However, the inhibitory activity of this compound against a related enzyme, the Ornithine-activating domain of GrsB (a non-ribosomal peptide synthetase), has been reported. This provides some context for its potency, although it is important to note that this is not the primary target of interest for this guide.

| Inhibitor | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

| This compound | Arginyl-tRNA Synthetase (ArgRS) | Data not publicly available. | Likely in Kasai S, et al. Chem Commun (Camb). 2015 Nov 11;51(87):15764-7. |

| This compound | Orn-activating domain of GrsB | 4.6 µM | [2] |

Experimental Protocols

The following sections detail methodologies for key experiments to characterize the inhibitory activity of this compound on ArgRS.

Protocol 1: Arginyl-tRNA Synthetase Inhibition Assay using Radiolabeled Amino Acid Incorporation

This is a classic and direct method to measure the enzymatic activity of ArgRS and its inhibition.

Objective: To determine the IC50 value of this compound against ArgRS by measuring the incorporation of [¹⁴C]-Arginine into its cognate tRNA.

Materials:

-

Purified recombinant Arginyl-tRNA Synthetase (ArgRS)

-

[¹⁴C]-L-Arginine

-

Total tRNA mixture or purified tRNAArg

-

ATP (Adenosine triphosphate)

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM KCl, 5 mM MgCl₂, 0.5 mM EDTA

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 5% (w/v), ice-cold

-

Filter paper discs (e.g., Whatman 3MM)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP (final concentration 2.5 mM), and tRNA (final concentration ~8 units).

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer. Include a vehicle control (e.g., DMSO).

-

Enzyme Addition: Add purified ArgRS to the reaction mixtures containing the different concentrations of this compound and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the aminoacylation reaction by adding [¹⁴C]-L-Arginine (final concentration ~6.7 µM).

-

Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 10 minutes).

-

Quenching the Reaction: Stop the reaction by spotting aliquots of the reaction mixture onto the filter paper discs pre-soaked in ice-cold 5% TCA.

-

Washing: Wash the filter discs extensively with ice-cold 5% TCA to remove unincorporated [¹⁴C]-Arginine, followed by a final wash with ethanol.

-

Drying: Dry the filter discs completely.

-

Scintillation Counting: Place the dried filter discs in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Malachite Green-Based Pyrophosphate Assay for Arginyl-tRNA Synthetase Activity

This is a non-radioactive, colorimetric assay that measures the production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction.

Objective: To determine the IC50 value of this compound against ArgRS by quantifying the amount of PPi produced.

Materials:

-

Purified recombinant ArgRS

-

L-Arginine

-

Total tRNA mixture or purified tRNAArg

-

ATP

-

Inorganic Pyrophosphatase

-

Malachite Green Reagent

-

Reaction Buffer: As in Protocol 1

-

This compound

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the reaction buffer, L-Arginine, tRNA, ATP, and inorganic pyrophosphatase.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Enzyme Addition: Add purified ArgRS to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent.

-

Measurement: Measure the absorbance at the appropriate wavelength (typically ~620-650 nm) using a microplate reader.

-

Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of PPi produced in each reaction and determine the percentage of inhibition. Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50 value.

Signaling Pathways and Cellular Effects of ArgRS Inhibition

The inhibition of ArgRS by this compound extends beyond the simple blockade of protein synthesis, impacting various cellular signaling pathways.

Canonical Pathway: Inhibition of Protein Synthesis

The primary and most direct consequence of ArgRS inhibition is the depletion of the cellular pool of charged Arginyl-tRNA (Arg-tRNAArg). This leads to the stalling of ribosomes at arginine codons on messenger RNA (mRNA), resulting in a global shutdown of protein synthesis. This is the fundamental mechanism by which this compound exerts its cytotoxic effects.

Non-Canonical Signaling Pathways

Recent research has unveiled that aaRSs, including ArgRS, have "moonlighting" functions and are integrated into broader cellular signaling networks.

-

Amino Acid Response (AAR) Pathway: A deficiency in charged tRNA, caused by ArgRS inhibition, is a stress signal that can activate the AAR pathway. This pathway is a key cellular mechanism for adapting to amino acid starvation. While the canonical AAR is mediated by the kinase GCN2, some studies suggest that aaRS inhibition can modulate inflammatory responses in a GCN2-independent but GCN1-dependent manner.

-

mTORC1 Pathway: The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a central regulator of cell growth and metabolism and is sensitive to amino acid availability. While some aaRSs directly signal to mTORC1, the direct link between ArgRS inhibition and mTORC1 signaling is an area of ongoing research.

-

Nuclear Functions and RNA Splicing: ArgRS can translocate to the nucleus, where it has been shown to interact with SRRM2 (serine/arginine repetitive matrix protein 2), a component of the spliceosome. This interaction suggests a role for ArgRS in regulating RNA splicing, which can be influenced by cellular arginine levels. Inhibition of ArgRS could therefore lead to alterations in the splicing of specific pre-mRNAs, resulting in the production of different protein isoforms and affecting cellular metabolism and immune responses.

Conclusion

This compound is a valuable research tool for studying the roles of arginyl-tRNA synthetase in both canonical protein synthesis and non-canonical signaling pathways. Its potency as an inhibitor makes it a promising lead compound for the development of novel therapeutics. Further research is needed to fully elucidate its quantitative inhibitory profile against ArgRS and to explore its effects on the various cellular processes that are regulated by this essential enzyme. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the mechanism of action and potential applications of this compound.

References

The Role of Arg-AMS in Protein Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of Arginyl-5'-sulfamoyladenosine (Arg-AMS) as a potent inhibitor of protein synthesis. This compound acts as a stable analogue of the arginyl-adenylate intermediate, effectively targeting and inhibiting arginyl-tRNA synthetase (ArgRS). This inhibition mimics a state of arginine starvation, leading to the accumulation of uncharged tRNAArg and subsequent activation of the General Control Nonderepressible 2 (GCN2) kinase. GCN2 activation is a central event in the Integrated Stress Response (ISR), a crucial cellular signaling network for adapting to various stresses. The ISR, in turn, orchestrates a global downregulation of protein synthesis through the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This guide details the molecular mechanisms, key signaling pathways, and experimental methodologies for studying the effects of this compound, providing a comprehensive resource for researchers in cellular biology and drug development.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the first step of protein synthesis: the charging of tRNAs with their cognate amino acids. The fidelity of this process is critical for maintaining the accuracy of translation. Consequently, aaRSs have emerged as attractive targets for the development of novel therapeutics, including antibiotics and anti-cancer agents. This compound is a synthetic, non-hydrolyzable analogue of the arginyl-adenylate intermediate formed during the aminoacylation reaction catalyzed by arginyl-tRNA synthetase (ArgRS). By tightly binding to the active site of ArgRS, this compound acts as a potent and specific inhibitor. This inhibition leads to a cellular state mimicking arginine starvation, triggering a cascade of events that culminate in the general inhibition of protein synthesis. Understanding the precise mechanism of action of this compound and its downstream cellular consequences is crucial for its application as a research tool and its potential development as a therapeutic agent.

Mechanism of Action of this compound

The primary molecular target of this compound is arginyl-tRNA synthetase (ArgRS), a class I aminoacyl-tRNA synthetase. The canonical function of ArgRS is a two-step reaction:

-

Amino Acid Activation: Arginine and ATP bind to the active site of ArgRS, leading to the formation of an arginyl-adenylate intermediate and the release of pyrophosphate (PPi).

-

tRNA Charging: The activated arginine is then transferred to the 3' end of its cognate tRNA (tRNAArg), forming arginyl-tRNAArg and releasing AMP.

This compound, as a stable analogue of the arginyl-adenylate intermediate, binds to the active site of ArgRS and effectively traps the enzyme in an inactive state, preventing both the formation of the natural intermediate and the subsequent charging of tRNAArg. This leads to an accumulation of uncharged tRNAArg within the cell.

Signaling Pathways Activated by this compound

The accumulation of uncharged tRNAArg is a key stress signal that activates the Integrated Stress Response (ISR). The primary sensor of uncharged tRNAs is the GCN2 kinase.

The GCN2-eIF2α Axis of the Integrated Stress Response

Upon binding of uncharged tRNA, GCN2 undergoes a conformational change that leads to its autophosphorylation and activation. Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2) at serine 51. Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B. This inhibition reduces the availability of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for the initiation of translation. The consequence is a global downregulation of protein synthesis, allowing the cell to conserve resources and initiate adaptive programs.

A key downstream effector of the GCN2-eIF2α pathway is the activating transcription factor 4 (ATF4). While global translation is suppressed, the phosphorylation of eIF2α paradoxically leads to the preferential translation of ATF4 mRNA. ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid biosynthesis, transport, and stress resistance, forming a crucial part of the cellular adaptive response.

Crosstalk with the mTORC1 Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its activity is highly sensitive to amino acid availability. Arginine is one of the key amino acids that signals to activate mTORC1. Therefore, by mimicking arginine starvation, this compound is expected to lead to the inhibition of mTORC1 signaling.

The precise mechanisms of crosstalk between the GCN2 and mTORC1 pathways are complex and context-dependent. GCN2 activation can lead to mTORC1 inhibition through various proposed mechanisms, including the regulation of gene expression of mTORC1 inhibitors or direct phosphorylation of mTORC1 components. Conversely, mTORC1 can also influence GCN2 activity. This intricate interplay ensures a coordinated cellular response to nutrient stress.

Quantitative Data on the Effects of this compound

While this compound is recognized as a potent inhibitor of ArgRS, comprehensive quantitative data on its cellular effects are not extensively tabulated in the public domain. The following table summarizes the types of quantitative data that are critical for characterizing the activity of this compound and similar compounds. Researchers are encouraged to generate such data for their specific experimental systems.

| Parameter | Assay Type | Typical Readout | Expected Effect of this compound |

| ArgRS Inhibition | In vitro aminoacylation assay | IC50, Ki | Potent inhibition (nM to low µM range) |

| ATP-PPi exchange assay | Inhibition of 32P-PPi incorporation | Dose-dependent decrease | |

| Global Protein Synthesis | Metabolic labeling (e.g., 35S-Met/Cys, puromycin) | Incorporation of label | Dose-dependent decrease (IC50) |

| In vitro translation assay (e.g., rabbit reticulocyte lysate) | Luciferase or other reporter activity | Dose-dependent decrease | |

| eIF2α Phosphorylation | Western Blot | Ratio of p-eIF2α to total eIF2α | Dose- and time-dependent increase |

| ATF4 Expression | Western Blot or qPCR | Protein or mRNA levels | Dose- and time-dependent increase |

| Uncharged tRNA Levels | Northern Blot or tRNA-Seq | Ratio of uncharged to charged tRNAArg | Dose- and time-dependent increase |

| Cell Viability/Proliferation | MTT, CellTiter-Glo, or cell counting | Cell viability or number | Dose-dependent decrease (CC50) |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in protein synthesis inhibition. These protocols are based on established methods for studying aminoacyl-tRNA synthetase inhibitors and the Integrated Stress Response.

In Vitro ArgRS Inhibition Assay (ATP-PPi Exchange)

This assay measures the first step of the aminoacylation reaction by quantifying the incorporation of 32P-labeled pyrophosphate into ATP in an arginine-dependent manner.

Materials:

-

Purified recombinant ArgRS

-

L-Arginine

-

ATP

-

[32P]Pyrophosphate

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT)

-

Activated charcoal

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

Protocol:

-

Prepare a reaction mixture containing reaction buffer, ATP, L-arginine, and [32P]pyrophosphate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding purified ArgRS.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a solution of activated charcoal in TCA. This will bind the [32P]ATP.

-

Filter the mixture to separate the charcoal-bound [32P]ATP from the unincorporated [32P]pyrophosphate.

-

Wash the filter extensively with TCA.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Measurement of Global Protein Synthesis by Puromycin Labeling

This method utilizes the antibiotic puromycin, an analogue of the 3' end of aminoacyl-tRNA, which is incorporated into nascent polypeptide chains, leading to their premature termination. The level of puromycin incorporation is a direct measure of ongoing protein synthesis.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Puromycin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-puromycin antibody

-

Secondary antibody conjugated to HRP or a fluorescent dye

-

Western blotting equipment and reagents

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for the desired time (e.g., 1-6 hours).

-

Add a low concentration of puromycin (e.g., 1-10 µg/mL) to the culture medium and incubate for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with an anti-puromycin primary antibody.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the signal using a chemiluminescent or fluorescent imaging system.

-

Quantify the band intensities to determine the relative levels of protein synthesis.

Western Blot Analysis of eIF2α Phosphorylation and ATF4 Expression

This is the standard method to assess the activation of the GCN2-eIF2α-ATF4 arm of the ISR.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

Secondary antibodies conjugated to HRP or a fluorescent dye

-

Western blotting equipment and reagents

Protocol:

-

Treat cells with this compound at various concentrations and for different time points.

-

Harvest and lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of eIF2α.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane (using BSA for phosphoproteins is often recommended).

-

Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, ATF4, and a loading control.

-

Wash the membrane and incubate with the appropriate secondary antibodies.

-

Detect and quantify the signals for each protein.

-

Calculate the ratio of p-eIF2α to total eIF2α to determine the extent of eIF2α phosphorylation.

Conclusion

This compound is a valuable research tool for inducing the Integrated Stress Response through the specific inhibition of arginyl-tRNA synthetase. Its mechanism of action, which mimics arginine starvation, provides a controlled way to study the downstream consequences of GCN2 activation, including the global inhibition of protein synthesis and the preferential translation of stress-response factors like ATF4. Furthermore, the use of this compound can help to dissect the intricate crosstalk between the ISR and other nutrient-sensing pathways such as mTORC1. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of protein synthesis, cellular stress responses, and the development of novel therapeutics targeting aminoacyl-tRNA synthetases.

An In-Depth Technical Guide to the Interaction of Arg-AMS with Non-Ribosomal Peptide Synthetases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes found in bacteria and fungi that synthesize a wide array of bioactive peptides, including many clinically important antibiotics, immunosuppressants, and siderophores. The adenylation (A) domain of NRPSs is a critical component, responsible for the selection and activation of specific amino acid substrates, making it a prime target for inhibitor development. This guide provides a comprehensive overview of the interaction between Arg-AMS (Arginyl-adenosine monophosphate-sulfonamide) and related aminoacyl-AMS derivatives with NRPS A-domains. These compounds are potent bisubstrate inhibitors that mimic the aminoacyl-adenylate intermediate of the adenylation reaction, exhibiting tight-binding characteristics. This document details the mechanism of action, presents quantitative binding data, outlines key experimental protocols for studying these interactions, and visualizes the relevant biochemical pathways and experimental workflows.

The Non-Ribosomal Peptide Synthetase (NRPS) Machinery

NRPSs function as molecular assembly lines, composed of repeating modules. A minimal elongation module consists of three core domains:

-

Adenylation (A) Domain: Selects and activates a specific amino acid substrate in an ATP-dependent manner, forming a highly reactive aminoacyl-adenylate (AA-AMP) intermediate.[1]

-

Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: Covalently tethers the activated amino acid via a 4'-phosphopantetheine (Ppant) arm.[1]

-

Condensation (C) Domain: Catalyzes peptide bond formation between the amino acid on the current module's PCP domain and the growing peptide chain attached to the preceding module's PCP domain.

The process is initiated by an A-domain activating the first amino acid, and the final peptide product is typically released from the NRPS by a C-terminal Thioesterase (TE) domain, which can catalyze hydrolysis or intramolecular cyclization.

The Adenylation Domain Catalytic Cycle

The A-domain catalyzes a two-step reaction:

-

Adenylation: The carboxylate of the amino acid substrate attacks the α-phosphate of ATP, forming an aminoacyl-AMP intermediate and releasing pyrophosphate (PPi).

-

Thioesterification: The thiol group of the Ppant arm of the cognate PCP domain attacks the carbonyl carbon of the aminoacyl-AMP, transferring the activated amino acid to the PCP domain and releasing AMP.

This compound: A Transition State Analog Inhibitor

5'-O-[N-(aminoacyl)sulfamoyl]adenosines (AA-AMS) are a class of potent inhibitors of A-domains.[2] this compound is a member of this class, where the acyl-phosphate linkage of the natural aminoacyl-AMP intermediate is replaced by a more stable sulfamoyl group. This makes this compound a non-hydrolyzable, bisubstrate analog that mimics the transition state of the adenylation reaction, leading to tight binding in the A-domain active site.[2][3]

Quantitative Analysis of AMS Inhibitor Potency

Aminoacyl-AMS derivatives have demonstrated potent inhibition of various NRPS A-domains. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the inhibition constant (Ki). The following table summarizes representative data for this compound and other well-characterized AMS inhibitors.

| Inhibitor | Target NRPS A-Domain | Enzyme Source | Assay Type | Parameter | Value | Reference(s) |

| This compound | Ornithine-activating domain of GrsB | Bacillus brevis | Not Specified | IC50 | 4.6 µM | [3] |

| Salicyl-AMS | Salicylate adenylation enzymes | Yersinia pestis, Yersinia enterocolitica | Biochemical | Ki | 0.35 - 1.08 nM | [4] |

| L-Phe-AMS | A-domain of GrsA | Aneurinibacillus migulanus | ELISA-based | Kd | 11.4 ± 3.4 nM | [2] |

| 2'-O-cyanomethyl-L-Phe-AMS | A-domain of GrsA | Aneurinibacillus migulanus | ELISA-based | Kd | 23.3 ± 4.5 nM | [2] |

| Alanyl-AMS | Cysteine adenylation domain of HMWP2 | Yersinia pestis | MesG Assay | IC50 | 0.11 µM | [5] |

| Cysteyl-AMS | Cysteine adenylation domain of HMWP2 | Yersinia pestis | MesG Assay | IC50 | < 0.003 µM | [5] |

Experimental Protocols

Characterizing the interaction between this compound and NRPS A-domains requires specific biochemical and biophysical assays. Detailed protocols for the most common methods are provided below.

ATP-Pyrophosphate (PPi) Exchange Assay

This is a classic, albeit often discontinuous, assay that measures the reverse reaction of the adenylation step. The incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP is quantified in the presence of the A-domain and its cognate amino acid.

Materials:

-

Purified NRPS A-domain

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Cognate amino acid (e.g., L-Arginine)

-

[³²P]Pyrophosphate

-

Quenching solution (e.g., 1.6% (w/v) activated charcoal in 0.1 M sodium pyrophosphate, 5% (v/v) perchloric acid)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, the cognate amino acid, and the A-domain enzyme. For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., this compound) for a defined period.

-

Initiate the reaction by adding [³²P]PPi.

-

Incubate the reaction at a constant temperature (e.g., 30°C) for a specific time course.

-

Stop the reaction by adding the quenching solution. The activated charcoal binds the newly formed [³²P]ATP.

-

Pellet the charcoal by centrifugation and wash several times with a wash buffer (e.g., 0.1 M sodium pyrophosphate) to remove unincorporated [³²P]PPi.

-

Resuspend the charcoal pellet in water, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the rate of [³²P]ATP formation.

A non-radioactive version of this assay using γ-¹⁸O₄-ATP and mass spectrometry has also been developed.[6]

Continuous Spectrophotometric MesG Assay (Hydroxylamine Release Assay)

This continuous assay is a safer and more convenient alternative to the ATP-PPi exchange assay. It measures the forward reaction of adenylation by detecting the release of PPi.

Principle: The PPi produced by the A-domain is cleaved into two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase. This Pi is then used by purine nucleoside phosphorylase (PNP) to convert 7-methylthioguanosine (MesG) into 7-methylthioguanine and ribose-1-phosphate. The formation of 7-methylthioguanine results in an increase in absorbance at 360 nm. Hydroxylamine is often included to act as a surrogate for the PCP domain, accepting the activated amino acid and allowing for multiple turnovers.[7][8]

Materials:

-

Purified NRPS A-domain

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Cognate amino acid

-

Hydroxylamine solution (pH adjusted)

-

7-methylthioguanosine (MesG)

-

Inorganic pyrophosphatase

-

Purine nucleoside phosphorylase (PNP)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, ATP, cognate amino acid, hydroxylamine, MesG, inorganic pyrophosphatase, and PNP.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the A-domain enzyme. For inhibition studies, the inhibitor can be added to the reaction mixture before the enzyme.

-

Monitor the increase in absorbance at 360 nm over time.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the extinction coefficient for the conversion of MesG to 7-methylthioguanine.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Materials:

-

Highly purified and concentrated NRPS A-domain

-

This compound or other inhibitor

-

Dialysis buffer (the same buffer for both protein and inhibitor)

-

Isothermal titration calorimeter

Procedure:

-

Thoroughly dialyze the A-domain and dissolve the inhibitor in the exact same buffer to minimize heats of dilution. Degas both solutions before the experiment.[9]

-

Load the A-domain into the sample cell of the calorimeter and the inhibitor into the injection syringe. The concentration of the inhibitor in the syringe should typically be 10-20 times higher than the protein concentration in the cell.[9]

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution. The heat change associated with each injection is measured.

-

As the protein becomes saturated with the inhibitor, the heat change per injection decreases, resulting in a binding isotherm.

-

Fit the integrated heat data to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).

Signaling Pathways and Downstream Effects of NRPS Inhibition

Inhibiting NRPSs, particularly those involved in the biosynthesis of virulence factors like siderophores, can have significant downstream consequences for bacterial pathogens.

Disruption of Iron Acquisition

Many pathogenic bacteria rely on NRPS-synthesized siderophores to scavenge iron, an essential nutrient, from their host.[10][11] Inhibition of the A-domains within these NRPS pathways blocks siderophore production, leading to iron starvation and attenuating the pathogen's virulence.

Potential Interference with Quorum Sensing

Some siderophores, such as pyoverdine from Pseudomonas aeruginosa, have been shown to also function as signaling molecules in quorum sensing, a process of cell-to-cell communication that regulates gene expression in response to population density.[12] By inhibiting the production of these dual-function molecules, this compound and related inhibitors could potentially disrupt bacterial communication and coordination, further impairing their pathogenic capabilities.

Experimental and Drug Discovery Workflows

The characterization and development of NRPS inhibitors like this compound follow a structured workflow, from initial screening to detailed mechanistic studies.

Conclusion and Future Directions

This compound and the broader class of aminoacyl-AMS inhibitors represent a powerful tool for probing the function of NRPS A-domains and serve as a promising scaffold for the development of novel therapeutics. Their mechanism as transition state analogs results in potent and specific inhibition. While challenges such as cell permeability need to be addressed for in vivo applications, ongoing research into modifying the AMS scaffold is yielding promising results.[2] The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate these fascinating enzyme-inhibitor interactions and to advance the development of new drugs targeting non-ribosomal peptide biosynthesis.

References

- 1. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a chemical scaffold for inhibiting nonribosomal peptide synthetases in live bacterial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Siderophore Biosynthesis Inhibitors as New Antibiotics for Biodefense | National Agricultural Library [nal.usda.gov]

- 5. Design, synthesis, and biological evaluation of α-hydroxyacyl-AMS inhibitors of amino acid adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenylation enzyme characterization using γ-18O4-ATP pyrophosphate exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 10. Breaking a pathogen’s iron will: inhibiting siderophore production as an antimicrobial strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Siderophore Biosynthesis to Thwart Microbial Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]

Arg-AMS: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arg-AMS is a potent, nanomolar inhibitor of arginyl-tRNA synthetase (ArgRS) and also demonstrates inhibitory activity against the adenylation (A) domains of non-ribosomal peptide synthetases (NRPS). As a stable analogue of the arginyl-adenylate intermediate, this compound serves as a valuable tool for studying the mechanisms of these essential enzymes and as a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the cellular mechanism of action of this compound.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfamate, is a synthetic molecule designed to mimic the transition state of the arginyl-tRNA synthetase reaction.[1] Its structure combines an adenosine moiety with an arginine analogue linked by a non-hydrolyzable sulfamoyl group.

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C16H26N10O7S | [1][2] |

| Molecular Weight | 502.51 g/mol | [2] |

| CAS Number | 301351-95-1 | [3] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | [3] |

| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfamate | [1] |

Biological Properties and Inhibitory Activity

This compound is a potent inhibitor of arginyl-tRNA synthetase (ArgRS), a crucial enzyme responsible for charging tRNAArg with arginine during protein synthesis. While it is described as a nanomolar inhibitor, a specific Ki or IC50 value for ArgRS has not been reported in the reviewed literature.

This compound also exhibits inhibitory activity against the adenylation (A) domains of non-ribosomal peptide synthetases (NRPS). These enzymes are involved in the biosynthesis of a wide range of secondary metabolites in bacteria and fungi. The inhibitory activity of this compound against a specific NRPS A-domain is summarized in Table 2.

| Target | Enzyme/Domain | IC50 | Source |

| Non-ribosomal Peptide Synthetase | Ornithine-activating domain of GrsB | 4.6 µM |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the competitive inhibition of arginyl-tRNA synthetase. By mimicking the arginyl-adenylate intermediate, this compound binds to the active site of ArgRS, preventing the formation of charged tRNAArg. This leads to an accumulation of uncharged tRNAArg within the cell.

The increase in uncharged tRNA serves as a crucial cellular signal for amino acid deprivation. This signal is primarily detected by the protein kinase General Control Nonderepressible 2 (GCN2). Upon binding to uncharged tRNA, GCN2 becomes activated through autophosphorylation. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).

Phosphorylation of eIF2α inhibits the GDP-GTP exchange activity of the guanine nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis. However, this event also paradoxically promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). ATF4 is a key transcription factor that orchestrates the expression of genes involved in the Amino Acid Response (AAR), a cellular program aimed at mitigating the effects of amino acid starvation.

Experimental Protocols

Arginyl-tRNA Synthetase Inhibition Assay (Radiolabel Method)

This protocol is adapted from a general procedure for aminoacyl-tRNA synthetase assays.

Materials:

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM MgCl2, 30 mM KCl, 2 mM ATP, 1 mM DTT.

-

Enzyme: Purified arginyl-tRNA synthetase.

-

Substrates: L-[14C]-Arginine, total tRNA mixture containing tRNAArg.

-

Stop Solution: 10% (w/v) Trichloroacetic acid (TCA).

-

Wash Solution: 5% (w/v) TCA.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, L-[14C]-Arginine, and total tRNA in a microcentrifuge tube.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding a predetermined amount of purified arginyl-tRNA synthetase.

-

Incubate the reaction at 37°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of ice-cold 10% TCA.

-

Precipitate the macromolecules by incubating on ice for at least 30 minutes.

-

Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled arginine.

-

Dry the filters and place them in scintillation vials with an appropriate scintillation fluid.

-

Quantify the amount of incorporated L-[14C]-Arginine using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Synthesis

Conclusion

This compound is a valuable chemical probe for studying the function of arginyl-tRNA synthetase and non-ribosomal peptide synthetases. Its ability to induce the amino acid response pathway through the specific inhibition of ArgRS makes it a useful tool for dissecting cellular responses to amino acid stress. While its therapeutic potential is yet to be fully explored, its potent and specific mechanism of action suggests that it could serve as a lead compound for the development of novel antimicrobial or anti-proliferative agents. Further research is warranted to fully characterize its inhibitory profile and to develop efficient synthetic routes for its production and derivatization.

References

In-Depth Technical Guide: Discovery and Synthesis of Arg-AMS

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arg-AMS, or 5'-O-[N-(L-arginyl)sulfamoyl]adenosine, is a potent, nanomolar inhibitor of arginyl-tRNA synthetase (ArgRS) and also demonstrates inhibitory activity against the adenylation (A) domains of non-ribosomal peptide synthetases (NRPSs). As a stable analog of the aminoacyl-adenylate intermediate, this compound has emerged as a valuable chemical probe for studying the roles of these essential enzymes in various biological processes. Its activities extend to antiviral applications, notably in its ability to inhibit the porcine reproductive and respiratory syndrome virus (PRRSV) by targeting the host protein CD163. This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its known quantitative data.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes fundamental to life, responsible for the faithful translation of the genetic code by catalyzing the attachment of specific amino acids to their cognate tRNAs. Their essential role in protein synthesis makes them attractive targets for the development of novel therapeutics, including antibiotics and antiviral agents. This compound belongs to a class of non-hydrolyzable aminoacyl-sulfamoyl adenosine (aaSA) analogs, which act as mimics of the high-energy aminoacyl-AMP intermediates formed during the aminoacylation reaction. This structural mimicry allows them to bind tightly to the active site of their target synthetases, leading to potent and specific inhibition.

Discovery and Biological Activity

This compound was identified as a potent inhibitor of ArgRS and NRPS A-domains. Its primary mechanism of action involves the competitive inhibition of the binding of the natural aminoacyl-adenylate intermediate to the enzyme's active site. This inhibition of protein synthesis machinery leads to cellular stress and can trigger specific signaling pathways.

Antiviral Activity

A significant application of this compound has been demonstrated in the context of viral infections. Specifically, it has been shown to possess antiviral activity against the porcine reproductive and respiratory syndrome virus (PRRSV). The mechanism of this antiviral action involves the targeting of the host cellular receptor CD163, which is crucial for PRRSV entry into host cells. By interfering with this host-virus interaction, this compound effectively blocks viral infection.

Inhibition of Non-Ribosomal Peptide Synthetases

Beyond its effects on ribosomal protein synthesis, this compound also inhibits the adenylation domains of NRPSs. These large, modular enzymes are responsible for the biosynthesis of a wide array of bioactive peptides in bacteria and fungi, including many toxins, siderophores, and antibiotics. The ability of this compound to inhibit these enzymes opens up avenues for its use as a tool to probe NRPS-mediated pathways and as a potential lead for the development of novel antibacterial agents.

Quantitative Data Summary

The following table summarizes the known quantitative inhibitory data for this compound.

| Target Enzyme/Domain | Assay Type | Reported Value (IC50) | Reference |

| Ornithine-activating domain of Gramicidin S Synthetase B (GrsB) | Competitive Activity-Based Protein Profiling | 4.6 µM | (Kasai et al., 2015) |

Experimental Protocols

Synthesis of 5'-O-[N-(L-arginyl)sulfamoyl]adenosine (this compound)

-

Protection of Adenosine: The 2' and 3' hydroxyl groups of the ribose moiety of adenosine are protected, often as an isopropylidene acetal. The amino group of the arginine side chain also requires protection (e.g., with Boc or Cbz groups).

-

Sulfamoylation: The 5'-hydroxyl group of the protected adenosine is reacted with sulfamoyl chloride to introduce the sulfamoyl group.

-

Coupling: The protected arginine is then coupled to the 5'-O-sulfamoyladenosine intermediate.

-

Deprotection: Finally, all protecting groups are removed to yield the final product, this compound.

Note: This is a generalized scheme. The specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.

Inhibition Assay for NRPS A-Domains (Competitive Activity-Based Protein Profiling)

This protocol is adapted from the methodology described by Kasai et al. (2015) for assessing the inhibitory activity of this compound against NRPS A-domains.

Materials:

-

NRPS A-domain of interest (e.g., Orn-activating domain of GrsB)

-

This compound (or other test inhibitors)

-

Activity-based probe specific for the A-domain

-

Appropriate buffer (e.g., Tris-HCl with MgCl2)

-

SDS-PAGE reagents and equipment

-

Fluorescence scanner or appropriate detection system

Procedure:

-

Pre-incubation with Inhibitor: Incubate the NRPS A-domain with varying concentrations of this compound in the reaction buffer for a specified time (e.g., 30 minutes) at the optimal temperature for the enzyme.

-

Probe Labeling: Add the activity-based fluorescent probe to the reaction mixture and incubate for a further period to allow for covalent labeling of the active enzyme.

-

Quenching and Denaturation: Stop the reaction by adding SDS-PAGE loading buffer. Heat the samples to denature the proteins.

-

Electrophoresis: Separate the proteins by SDS-PAGE.

-

Detection: Visualize the fluorescently labeled protein bands using a fluorescence scanner.

-

Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the A-domain. The decrease in fluorescence intensity in the presence of this compound compared to a control (no inhibitor) indicates inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Amino Acid Starvation Response Pathway

Inhibition of ArgRS by this compound leads to an accumulation of uncharged tRNAArg. This accumulation is sensed by the protein kinase General Control Nonderepressible 2 (GCN2), which becomes activated through autophosphorylation. Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits the GDP-GTP exchange factor eIF2B, leading to a global reduction in protein synthesis. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which in turn upregulates genes involved in amino acid biosynthesis and stress response.

Caption: GCN2-mediated amino acid starvation response pathway.

Experimental Workflow for Antiviral Activity Assessment

The following workflow outlines the key steps to assess the antiviral activity of this compound against PRRSV.

Caption: Workflow for assessing the antiviral activity of this compound.

Conclusion

This compound is a powerful research tool for dissecting the roles of arginyl-tRNA synthetase and NRPS A-domains in cellular physiology and disease. Its demonstrated antiviral activity highlights its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanism of action in different biological contexts, to develop a robust and scalable synthesis protocol, and to explore its therapeutic potential in a broader range of diseases, including its potential, though yet unproven, applications in cancers such as multiple myeloma where amino acid metabolism plays a critical role. This guide provides a foundational resource for researchers and drug development professionals interested in leveraging the unique properties of this compound.

An In-depth Technical Guide to the Biological Targets of Arginyl-Sulfamoyladenosine (Arg-AMS) in Prokaryotes

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the primary biological targets of Arginyl-Sulfamoyladenosine (Arg-AMS) within prokaryotic systems. It provides a comprehensive overview of the mechanism of inhibition, quantitative inhibitory data, detailed experimental protocols for target validation, and visual representations of the affected biological pathways and experimental workflows.

Introduction

Arginyl-Sulfamoyladenosine (this compound) is a synthetic molecule belonging to the class of aminoacyl-sulfamoyladenosine inhibitors. These compounds are designed as stable analogs of the aminoacyl-adenylate intermediates formed during the activation of amino acids by adenylating enzymes. Due to this mimicry, this compound effectively targets and inhibits key enzymes involved in essential biosynthetic pathways in prokaryotes, making it a molecule of significant interest in the development of novel antimicrobial agents. This guide focuses on the two primary prokaryotic targets of this compound: Arginyl-tRNA Synthetase (ArgRS) and the Adenylation (A)-domains of Non-Ribosomal Peptide Synthetases (NRPSs).

Primary Biological Targets of this compound in Prokaryotes

This compound exhibits a dual-targeting mechanism in prokaryotes, inhibiting enzymes crucial for both primary and secondary metabolism.

Arginyl-tRNA Synthetase (ArgRS)

Arginyl-tRNA synthetases are essential enzymes that catalyze the esterification of L-arginine to its cognate tRNA (tRNAArg). This aminoacylation reaction is a critical step in protein biosynthesis, ensuring the correct incorporation of arginine into nascent polypeptide chains.

Mechanism of Inhibition: this compound acts as a potent competitive inhibitor of ArgRS. It mimics the arginyl-adenylate intermediate, binding tightly to the active site of the enzyme and preventing the binding of L-arginine and ATP. This inhibition effectively halts the aminoacylation of tRNAArg, leading to a depletion of charged tRNAs and the cessation of protein synthesis, which is ultimately lethal to the bacterial cell. While this compound is described as a potent nanomolar inhibitor of Staphylococcus aureus ArgRS, specific quantitative data from the primary literature is not available.

Non-Ribosomal Peptide Synthetase (NRPS) Adenylation (A)-Domains

Non-ribosomal peptide synthetases are large, modular enzymes that synthesize a wide array of secondary metabolites, including siderophores, antibiotics, and toxins. The adenylation (A)-domain is the first catalytic unit in each NRPS module and is responsible for recognizing and activating a specific amino acid substrate by forming an aminoacyl-adenylate intermediate.

Mechanism of Inhibition: Similar to its action on ArgRS, this compound functions as a competitive inhibitor of the A-domains within NRPSs that recognize and activate L-arginine or structurally similar amino acids like L-ornithine. By occupying the active site, this compound prevents the adenylation of the natural substrate, thereby blocking the entire downstream biosynthetic pathway of the non-ribosomal peptide. This can disrupt crucial cellular processes, such as iron acquisition in the case of siderophore biosynthesis.

Quantitative Inhibition Data

The following table summarizes the available quantitative data for the inhibition of prokaryotic targets by this compound.

| Target Enzyme/Domain | Prokaryotic Species | Substrate Specificity | Inhibitor | Inhibition Metric (IC50) | Reference |

| Ornithine-activating A-domain of Gramicidin S Synthetase B (GrsB) | Bacillus brevis | L-Ornithine | This compound | 4.6 µM | [1] |

| Arginyl-tRNA Synthetase (ArgRS) | Staphylococcus aureus | L-Arginine | This compound | Potent nanomolar inhibitor | MedchemExpress |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound and its targets are provided below.

Synthesis of Arginyl-Sulfamoyladenosine (this compound)

The synthesis of this compound is based on the general method for preparing aminoacyl-sulfamoyladenosine analogs.

Materials:

-

5'-O-sulfamoyladenosine

-

N-α-Cbz-L-arginine

-

Dicyclohexylcarbodiimide (DCC)

-

Pyridine

-

Dimethylformamide (DMF)

-

Palladium on carbon (Pd/C) catalyst

-

Methanol

-

Trifluoroacetic acid (TFA)

Procedure:

-

Coupling Reaction: To a solution of 5'-O-sulfamoyladenosine in pyridine and DMF, add N-α-Cbz-L-arginine and DCC.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purify the crude product by silica gel chromatography to obtain the Cbz-protected this compound.

-

Deprotection: Dissolve the Cbz-protected this compound in methanol.

-

Add Pd/C catalyst and stir the mixture under a hydrogen atmosphere for 4-6 hours to remove the Cbz protecting group.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Purify the final product, this compound, by reverse-phase high-performance liquid chromatography (HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final compound by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Inhibition Assay for Arginyl-tRNA Synthetase (ArgRS)

A common method to determine the inhibitory activity of compounds against ArgRS is the radiolabeled amino acid incorporation assay.

Materials:

-

Purified prokaryotic ArgRS

-

[14C]-L-arginine

-

Total tRNA isolated from the corresponding prokaryotic species

-

ATP, MgCl2, KCl, Tris-HCl buffer (pH 7.5)

-

This compound (or other inhibitors) at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, ATP, and [14C]-L-arginine.

-

Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Initiate the reaction by adding a mixture of purified ArgRS and total tRNA.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Precipitation: Stop the reaction by adding ice-cold 10% TCA. This precipitates the tRNA and any attached radiolabeled arginine.

-

Incubate on ice for 15-30 minutes to ensure complete precipitation.

-

Filtration: Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters with cold 5% TCA to remove any unincorporated [14C]-L-arginine.

-

Dry the filters under a heat lamp.

-

Quantification: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Inhibition Assay for NRPS Adenylation (A)-Domain

The activity and inhibition of NRPS A-domains can be measured using a continuous hydroxylamine release assay. This assay detects the formation of the aminoacyl-hydroxamate in the presence of hydroxylamine, which acts as a trapping agent for the activated amino acid.

Materials:

-

Purified NRPS A-domain

-

L-arginine (or the specific amino acid substrate)

-

ATP, MgCl2, Tris-HCl buffer (pH 7.5)

-

Hydroxylamine

-

Ferric chloride (FeCl3) solution

-

This compound (or other inhibitors) at various concentrations

-

Spectrophotometer

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, L-arginine, and hydroxylamine.

-

Add varying concentrations of this compound to the reaction tubes, including a no-inhibitor control.

-

Initiate the reaction by adding the purified NRPS A-domain.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-37°C) for a set time.

-

Colorimetric Detection: Stop the reaction by adding a solution of FeCl3 in HCl. The ferric ions will form a colored complex with the hydroxamate product.

-

Measure the absorbance of the solution at a specific wavelength (typically around 540 nm) using a spectrophotometer.

-

Data Analysis: Generate a standard curve using known concentrations of an aminoacyl-hydroxamate.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value as described for the ArgRS assay.

Visualizations of Affected Pathways and Experimental Workflows

Prokaryotic Protein Synthesis Inhibition by this compound

Caption: Inhibition of prokaryotic protein synthesis by this compound at the amino acid activation step.

NRPS-Mediated Siderophore Biosynthesis Inhibition by this compound

Caption: this compound inhibits the adenylation domain of NRPS, blocking siderophore biosynthesis.

Experimental Workflow for IC50 Determination of this compound

Caption: Workflow for determining the IC50 of this compound against its target enzymes.

References

Unraveling the Potent Interaction: A Technical Guide to the Binding Affinity of Arg-AMS with Arginyl-tRNA Synthetase (ArgRS)

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity between arginyl-sulfamoyl adenosine (Arg-AMS) and its target enzyme, arginyl-tRNA synthetase (ArgRS). This compound is a potent nanomolar inhibitor of ArgRS, an essential enzyme in protein biosynthesis.[1][2] Understanding the intricacies of this interaction is pivotal for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial and therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.

Quantitative Analysis of Binding Affinity

| Ligand | Mutant | Kd (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) |

| L-arginine | Wild Type | 0.8 ± 0.1 | -12.5 ± 0.2 | 4.2 | -8.3 | 0.98 |

| L-arginine | Y313A | 15.6 ± 0.8 | -9.8 ± 0.1 | 3.1 | -6.7 | 1.02 |

| L-arginine | R324A | 25.2 ± 1.5 | -8.5 ± 0.2 | 2.3 | -6.2 | 0.95 |

Table 1: Thermodynamic parameters of L-arginine and its mutants binding to E. coli ArgRS determined by ITC. Data sourced from Crystal structure of E. coli arginyl-tRNA synthetase and ligand binding studies revealed key residues in arginine recognition.[3]

Experimental Protocols

The determination of binding affinity and thermodynamic parameters for inhibitors like this compound with ArgRS relies on sophisticated biophysical techniques. The following are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to ArgRS.

Methodology:

-

Sample Preparation:

-

Recombinant ArgRS is expressed and purified to homogeneity.

-

This compound is synthesized and purified.

-

Both ArgRS and this compound are extensively dialyzed against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 2 mM DTT) to minimize heats of dilution.[4]

-

-

ITC Instrument Setup:

-

An ITC instrument (e.g., Malvern MicroCal PEAQ-ITC) is used.

-

The sample cell (typically 200-300 µL) is filled with ArgRS solution (e.g., 10-50 µM).

-

The injection syringe (typically 40-50 µL) is loaded with this compound solution (e.g., 100-500 µM).

-

-

Titration:

-

A series of small injections (e.g., 1-2 µL) of this compound are titrated into the ArgRS solution at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.

-

The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

References

An In-depth Technical Guide on the Potential of Arginine and Aminoacyl-Sulfamoyladenosine (AMS) Analogs in Antiviral Research

Disclaimer: As of November 2025, there is no published scientific literature on a specific antiviral agent named "Arg-AMS." This technical guide provides a comprehensive analysis of the two constituent components based on available research: Arginine as a virucidal agent and Aminoacyl-Sulfamoyladenosine (AMS) analogs as enzyme inhibitors. The potential of a hypothetical "this compound" conjugate is explored based on the distinct properties of these two molecules.

Arginine as a Direct-Acting Antiviral and Virucidal Agent

Arginine, a naturally occurring amino acid, has demonstrated significant virucidal activity, particularly against enveloped viruses. Its mechanism of action is distinct from traditional antiviral drugs that target specific viral enzymes, which may offer an advantage in circumventing the development of resistant strains[1][2].

Mechanism of Action

The precise mechanism of arginine's virucidal effect is not fully elucidated but is understood to involve direct, weak, and multivalent interactions with the viral envelope.[1][2] This interaction is synergistic with physical stressors such as acidic pH and elevated temperatures.[3][4]

Three primary hypotheses for its mechanism have been proposed[4]:

-

Inhibition of Vital Protein Function: Arginine may interact with viral surface glycoproteins, disrupting their function and preventing attachment or fusion with host cells.

-

Viral Membrane Destabilization: Arginine could interfere with the lipid bilayer of the viral envelope, leading to a loss of integrity.

-

Pore Formation: It is suggested that arginine may induce the formation of pores in the viral membrane, allowing for further damage by synergistic factors like low pH.[4]

This multi-target interaction makes it difficult for viruses to develop resistance through single-point mutations.[1][2]

Quantitative Data: Virucidal Efficacy of Arginine

The virucidal activity of arginine has been quantified against several viruses, primarily through plaque reduction assays. The data highlights the synergy with low pH.

| Virus | Arginine Conc. | pH | Temperature | Incubation Time | Efficacy (Log Reduction) | Reference |

| Influenza A/Aichi/68 (H3N2) | 0.7 M | 4.5 | On Ice | 60 min | > 5.0 | [1] |

| Influenza A/Aichi/68 (H3N2) | 0.7 M | 5.5 | On Ice | 60 min | No detectable inactivation | [1] |

| Herpes Simplex Virus-1 (HSV-1) | 0.7 M | 4.0 | N/A | 60 min | 5.7 | [5] |

| Herpes Simplex Virus-2 (HSV-2) | 0.7 M | 4.4 | 30°C | 5 min | ~ 4.0 | [1] |

| Feline Calicivirus (FCV) | 2% (~115 mM) + 0.1% ZnCl₂ | 11.0 | N/A | 5 min | 3.8 | [6][7] |

Experimental Protocol: Virucidal Plaque Reduction Assay

This protocol is a generalized methodology based on standard virological procedures for assessing the efficacy of a virucidal agent like arginine.[8][9][10][11]

-

Cell Culture:

-

Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus or Vero cells for HSV) in 24-well plates.

-

Incubate until a confluent monolayer is formed (typically 24-48 hours).

-

-

Virus Treatment:

-

Prepare serial dilutions of the arginine solution in a suitable buffer (e.g., citrate buffer) adjusted to the desired pH.

-

Mix a known titer of the virus stock with an equal volume of the arginine solution or control buffer (e.g., PBS).

-

Incubate the mixture for a specified time and temperature (e.g., 60 minutes on ice).

-

-

Infection of Host Cells:

-

Remove the growth medium from the confluent cell monolayers and wash with PBS.

-

Inoculate the cells with the virus-arginine mixture.

-

Allow the virus to adsorb to the cells for 1 hour at 37°C.

-

-

Immobilization and Incubation:

-

Remove the inoculum from the wells.

-

Overlay the cell monolayer with a semi-solid medium (e.g., 1:1 mixture of 2X MEM medium and 1.6% agarose) to restrict virus spread to adjacent cells.

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days).

-

-

Quantification:

-

Fix the cells with a formalin solution.

-

Remove the agarose overlay and stain the cell monolayer with a crystal violet solution.

-

Count the number of plaques (zones of cell death) in each well. The virucidal activity is calculated as the reduction in plaque-forming units (PFU) compared to the control.

-

Aminoacyl-Sulfamoyladenosine (AMS) Analogs as Enzyme Inhibitors

Acyl-AMS compounds are potent inhibitors of adenylate-forming enzymes.[12][13] They are designed as stable, non-hydrolyzable mimics of the natural acyl-adenylate (acyl-AMP) reaction intermediate that is tightly bound by these enzymes.[12][14]

Mechanism of Action

Adenylate-forming enzymes catalyze a two-step reaction:

-

Adenylation: A carboxylic acid substrate attacks ATP to form a high-energy acyl-AMP intermediate and release pyrophosphate.

-

Thioesterification/Ligation: The activated acyl group is transferred to a nucleophile, such as Coenzyme A.

Acyl-AMS analogs mimic the structure of the acyl-AMP intermediate, where the labile acyl-phosphate anhydride is replaced by a stable acyl-sulfamate linkage. This allows them to bind tightly to the enzyme's active site, acting as powerful competitive inhibitors.[14][15]

Primary Application: Antibacterial Drug Development

The majority of research on acyl-AMS inhibitors has focused on developing novel antibiotics. These compounds target essential bacterial pathways that are absent in humans. A key example is the inhibition of MbtA, an enzyme required for the biosynthesis of mycobactin siderophores in Mycobacterium tuberculosis, which are essential for iron acquisition.[15][16] While these molecules have shown potent antibacterial activity, their development has faced challenges related to cell permeability due to the anionic acyl sulfamate moiety.[14]

Hypothetical Potential of an "this compound" Antiviral Agent

Given the distinct properties of arginine and AMS analogs, a hypothetical "this compound" conjugate could be envisioned to exploit multiple antiviral strategies. This remains a theoretical concept pending experimental validation.

Proposed Dual-Action Mechanism

A conjugate could be designed where an AMS moiety is linked to one or more arginine residues.

-

Arginine Moiety - The Delivery and Virucidal Component:

-

Cell Penetration: Poly-arginine chains are well-known cell-penetrating peptides (CPPs). This property could be harnessed to deliver the AMS payload into infected host cells, overcoming the permeability issues often seen with AMS analogs.

-

Direct Virucidal Activity: The arginine component could retain its own direct virucidal activity against enveloped viruses, providing a first line of defense before the molecule even enters a cell.

-

-

AMS Moiety - The Intracellular Inhibitor Component:

-

Targeting Host Enzymes: The AMS component could be designed to inhibit host adenylate-forming enzymes that are co-opted by the virus for its replication.

-

Targeting Viral Enzymes: While less common, some large DNA viruses encode their own adenylating enzymes. If a viral target could be identified, a specific AMS inhibitor could be developed.

-

Conceptual Workflow for Development and Testing

The development of a novel this compound antiviral agent would follow a structured drug discovery pipeline.

References

- 1. Novel strategy with acidic arginine solution for the treatment of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel strategy with acidic arginine solution for the treatment of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Arginine-enveloped virus inactivation and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring non-alcohol-based disinfectant: virucidal efficacy of arginine and Zinc chloride against feline calicivirus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploring non-alcohol-based disinfectant: virucidal efficacy of arginine and Zinc chloride against feline calicivirus [frontiersin.org]

- 8. bioagilytix.com [bioagilytix.com]

- 9. 2.7.3. Plaque Reduction Assay [bio-protocol.org]

- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 12. researchgate.net [researchgate.net]

- 13. Targeting adenylate-forming enzymes with designed sulfonyladenosine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-Based Design, Synthesis, and Biological Evaluation of Non-Acyl Sulfamate Inhibitors of the Adenylate-Forming Enzyme MenE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adenylating Enzymes in Mycobacterium tuberculosis as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5′-O-[(N-Acyl)sulfamoyl]adenosines as Antitubercular Agents that Inhibit MbtA: An Adenylation Enzyme Required for Siderophore Biosynthesis of the Mycobactins - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of Arginine and Magnesium in Cancer Cell Lines: A Technical Guide

Introduction

Arginine, a semi-essential amino acid, plays a critical role in numerous cellular processes, including protein synthesis, cell division, and immune system regulation, all of which are pivotal in tumor growth.[1] Concurrently, magnesium is essential for a wide range of biochemical functions, including DNA synthesis and repair, cellular signal transduction, and maintaining genomic stability.[2] The metabolic reprogramming of cancer cells has brought the manipulation of nutrient availability, such as arginine deprivation, to the forefront of anticancer research.[1] This guide focuses on the preliminary in vitro studies of combining arginine and magnesium, a combination sometimes referred to in specific research contexts, to explore its potential as an anti-cancer therapeutic strategy. The primary focus will be on studies involving lung adenocarcinoma cell lines, where this combination has been evaluated for its effects on cell proliferation, apoptosis, and cell cycle progression.[3]

Mechanism of Action: Synergistic Effects on Cell Fate

The combination of arginine and magnesium, often in conjunction with other agents like high-dose ascorbic acid, has been shown to exert a potent anti-tumor effect in vitro. The primary mechanisms identified are the induction of cell cycle arrest and the promotion of apoptosis, leading to a significant suppression of cancer cell proliferation.[3] Arginine itself can influence key signaling pathways implicated in cancer, such as PI3K/AKT, RAS/ERK, and JAK/STAT.[3] The synergistic effect of the combined treatment appears to be more effective than each agent alone, blocking the cell cycle at the G2/M phase and significantly increasing the rate of programmed cell death.[3]

Below is a diagram illustrating the proposed mechanism of action for the combined treatment.

Quantitative Data from In Vitro Studies

The following tables summarize the quantitative data from studies on lung adenocarcinoma (LUAD) cell lines H1299 and A549, which were treated with a combination of high-dose ascorbic acid (AA), arginine, and magnesium sulfate.[3]

Table 1: Effect on Cell Proliferation (Colony Formation Assay)

| Cell Line | Treatment Group | Relative Colony Formation (%) |

| H1299 | Control | 100 |

| AA | ~75 | |

| Arginine | ~90 | |

| Magnesium | ~95 | |

| Combination | ~25 | |

| A549 | Control | 100 |

| AA | ~80 | |

| Arginine | ~95 | |

| Magnesium | ~98 | |

| Combination | ~40 | |

| Data are approximated from graphical representations in the source study and indicate a significant reduction in colony formation with the combination treatment.[3] |

Table 2: Effect on Cell Cycle Distribution

| Cell Line | Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| H1299 | Control | 65.8 | 24.3 | 9.9 |

| Combination | 45.2 | 17.5 | 37.3 | |

| A549 | Control | 60.1 | 25.4 | 14.5 |

| Combination | 40.3 | 15.1 | 44.6 | |

| The combination treatment significantly increased the percentage of cells in the G2/M phase, indicating cell cycle arrest.[3] |

Table 3: Effect on Apoptosis Rate

| Cell Line | Treatment Group | Apoptosis Rate (%) |

| H1299 | Control | 5.1 |

| AA | 10.2 | |

| Arginine | 6.5 | |

| Magnesium | 5.9 | |

| Combination | 25.8 | |

| A549 | Control | 4.7 |

| AA | 9.8 | |

| Arginine | 5.8 | |

| Magnesium | 5.3 | |

| Combination | 22.4 | |